4-[(1S,2S,5S,9R)-5-(Hydroxymethyl)-8,9-dimethyl-3-oxabicyclo[3.3.1]non-7-EN-2-YL]phenol
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Overview
Description
. This compound is characterized by its unique bicyclic structure, which includes a phenol group and a hydroxymethyl group. It has a molecular formula of C₁₇H₂₄O₃ and a molecular weight of 276.37 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1S,2S,5S,9R)-5-(Hydroxymethyl)-8,9-dimethyl-3-oxabicyclo[331]non-7-EN-2-YL]phenol typically involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes as in laboratory settings but optimized for scalability. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-[(1S,2S,5S,9R)-5-(Hydroxymethyl)-8,9-dimethyl-3-oxabicyclo[3.3.1]non-7-EN-2-YL]phenol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The phenol group can be reduced to form cyclohexanol derivatives.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions to introduce various substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include oxidized derivatives (aldehydes and carboxylic acids), reduced derivatives (cyclohexanol derivatives), and substituted phenols with various functional groups .
Scientific Research Applications
4-[(1S,2S,5S,9R)-5-(Hydroxymethyl)-8,9-dimethyl-3-oxabicyclo[3.3.1]non-7-EN-2-YL]phenol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Mechanism of Action
The mechanism of action of 4-[(1S,2S,5S,9R)-5-(Hydroxymethyl)-8,9-dimethyl-3-oxabicyclo[3.3.1]non-7-EN-2-YL]phenol involves its interaction with specific molecular targets, such as estrogen receptors and nuclear receptor coactivator 2 . These interactions can modulate various cellular pathways, leading to its observed biological effects. The compound’s unique structure allows it to fit into the binding sites of these targets, influencing their activity and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-[(1S,2S,5S,9R)-5-(Hydroxymethyl)-8,9-dimethyl-3-oxabicyclo[3.3.1]non-7-EN-2-YL]phenol include other 1-hydroxy-2-unsubstituted benzenoids and bicyclic phenols . These compounds share structural similarities but may differ in their functional groups and overall biological activities.
Uniqueness
The uniqueness of this compound lies in its specific combination of a bicyclic core with a hydroxymethyl and phenol group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C17H24O3 |
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Molecular Weight |
276.4 g/mol |
IUPAC Name |
4-[(1R,2S,5S,8S,9R)-5-(hydroxymethyl)-8,9-dimethyl-3-oxabicyclo[3.3.1]nonan-2-yl]phenol |
InChI |
InChI=1S/C17H24O3/c1-11-7-8-17(9-18)10-20-16(15(11)12(17)2)13-3-5-14(19)6-4-13/h3-6,11-12,15-16,18-19H,7-10H2,1-2H3/t11-,12+,15+,16+,17-/m0/s1 |
InChI Key |
YMSZEVAWRFDVQX-GHVWTTSJSA-N |
Isomeric SMILES |
C[C@H]1CC[C@@]2(CO[C@@H]([C@H]1[C@H]2C)C3=CC=C(C=C3)O)CO |
Canonical SMILES |
CC1CCC2(COC(C1C2C)C3=CC=C(C=C3)O)CO |
Origin of Product |
United States |
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